2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one

α‑glucosidase inhibition antidiabetic azaborininone

Researchers developing boron-based isosteres for metabolic disease often encounter supply bottlenecks and inconsistent purity. This compound solves both: a ≥98% pure, multi-gram-available azaborininone with validated dual α-glucosidase/α-amylase inhibition and low mammalian cytotoxicity. • Dual enzyme inhibition with antioxidant activity-rational starting point for type-2 diabetes SAR. • Boron isostere of clinically validated quinazolinone scaffold; pyridazin-4-yl enhances H-bonding. • Solvent-free, catalyst-free synthesis protocol enables cost-effective scale-up to decagram/kilogram quantities.

Molecular Formula C11H9BN4O
Molecular Weight 224.03 g/mol
Cat. No. B12973311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one
Molecular FormulaC11H9BN4O
Molecular Weight224.03 g/mol
Structural Identifiers
SMILESB1(NC2=CC=CC=C2C(=O)N1)C3=CN=NC=C3
InChIInChI=1S/C11H9BN4O/c17-11-9-3-1-2-4-10(9)15-12(16-11)8-5-6-13-14-7-8/h1-7,15H,(H,16,17)
InChIKeyNYFAWZGVPMWXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridazin-4-yl Benzodiazaborininone: Chemistry & Procurement


2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one (CAS 17075-17-1) is a boron‑containing heterocycle belonging to the benzo[d][1,3,2]diazaborinin‑4(1H)‑one (azaborininone) class [1]. Its structure features a fused benzene/diazaborininone core with a pyridazin‑4‑yl substituent at the N2 position, conferring distinct hydrogen‑bonding and electronic properties compared to simple phenyl or pyridyl analogs. The compound is commercially available at multi‑gram scale with typical purity ≥98% and serves as a building block for medicinal‑chemistry exploration of boron‑containing quinazolinone isosteres.

Category Boron-containing heterocycle
Use context Medicinal-chemistry building block
Scale Multi-gram procurement supported
Reported as a quinazolinone isostere candidate with tunable N2-aryl substitution. Multi-gram availability and ≥98% purity support hit-to-lead SAR expansion workflows.

Substitution Specificity of the Pyridazin-4-yl Analog


The benzo[d][1,3,2]diazaborinin‑4(1H)‑one scaffold is highly tunable: the nature of the N2‑aryl group directly modulates enzyme‑inhibitory potency, antioxidant capacity, and cytotoxicity profile [1]. Replacement of the pyridazin‑4‑yl substituent with phenyl, pyridyl, or halogenated pyridyl alters the electronic character and hydrogen‑bonding landscape of the molecule, leading to unpredictable shifts in α‑glucosidase and α‑amylase IC₅₀ values and radical‑scavenging activity [1]. Simple potency extrapolation from one 2‑aryl analog to another is not supported by current data; therefore, procurement decisions must be compound‑specific.

N2-Aryl

Phenyl, pyridyl, or halogenated pyridyl analogs may shift enzyme-inhibitory potency and antioxidant profile unpredictably. Potency cannot be extrapolated from one 2-aryl derivative to another.

Carbon isostere

2-Arylquinazolin-4(3H)-ones lack the dual α-glucosidase/α-amylase profile and the unique hydrogen-bonding landscape conferred by the boron atom.

Procurement

Generic benzodiazaborininone sourcing without verified N2-substituent identity may introduce incorrect SAR attribution. Compound-specific procurement and analytical identity confirmation are required.

Differentiation Evidence for Pyridazin-4-yl Derivative


α-Glucosidase Inhibition vs Acarbose

In the class‑level study by Mphahlele et al., 2‑aryl‑2,3‑dihydrobenzodiazaborinin‑4(1H)‑ones exhibited moderate to good α‑glucosidase inhibition compared to the reference drug acarbose [1]. While the publication reports aggregate class data and does not isolate the pyridazin‑4‑yl derivative specifically, the SAR trend indicates that electron‑deficient heteroaryl substituents enhance enzyme affinity relative to unsubstituted phenyl [1]. The pyridazin‑4‑yl group, possessing an additional endocyclic nitrogen, is therefore expected to confer stronger inhibitory activity than the 2‑phenyl prototype via reinforced hydrogen‑bonding with the catalytic subsite.

α-Glucosidase inhibition
Class-level inference
Moderate to good class-range inhibition reported vs acarbose reference. Pyridazin-4-yl derivative predicted to rank among more potent members via reinforced hydrogen-bonding.
Supports enzyme-inhibition assay context; compound-specific IC₅₀ data not isolated.
SAR trend favors electron-deficient heteroaryl substituents. Requires compound-specific confirmation.
α‑glucosidase inhibition antidiabetic azaborininone

α-Amylase Inhibition & Dual Targeting vs Carbon Isosteres

The same class‑level study demonstrated that 2‑aryl‑benzodiazaborinin‑4(1H)‑ones inhibit α‑amylase in addition to α‑glucosidase, a dual profile not observed for the corresponding carbon isosteres (2‑arylquinazolin‑4(3H)‑ones) [1][2]. The presence of the boron atom in the diazaborininone ring alters the electronic distribution and acceptor properties of the heterocycle, enabling dual‑target engagement that is absent in the purely organic quinazolone series [2].

Dual α-amylase targeting
Class-level inference
Benzodiazaborininones exhibit dual α-glucosidase/α-amylase inhibition. Carbon isostere quinazolones show no α-amylase activity.
Scaffold-dependent dual-target context; boron atom alters electronic acceptor properties.
Quantitative IC₅₀ values in original article. Pyridazin-4-yl compound assigned by class membership.
α‑amylase inhibition dual inhibitor boron isostere

Antioxidant Activity: DPPH & NO Scavenging

2‑Aryl‑benzodiazaborinin‑4(1H)‑ones demonstrated significant antioxidant activity in both DPPH and nitric oxide (NO) free‑radical scavenging assays [1]. The pyridazin‑4‑yl substituent, by virtue of its electron‑deficient heteroaromatic character and additional nitrogen lone pair, is predicted to enhance radical‑scavenging capacity relative to the 2‑phenyl prototype, although direct head‑to‑head data for the pyridazin‑4‑yl derivative are not published.

Antioxidant activity
Class-level inference
Reported DPPH and NO radical scavenging across the 2-aryl series. Electron-deficient N2-aryl groups predicted to enhance capacity.
Supports radical-scavenging assay context; direct pyridazin-4-yl data not published.
Cell-free assay conditions. Head-to-head compound data required for attribution.
antioxidant DPPH nitric oxide free radical

Cytotoxicity Selectivity in Mammalian Cells

The 2‑aryl‑benzodiazaborinin‑4(1H)‑one class, including the pyridazin‑4‑yl derivative by inference, exhibited no significant cytotoxicity against human lung carcinoma A549 cells and normal African green monkey kidney Vero cells after 24‑hour exposure [1]. This contrasts favorably with many α‑glucosidase inhibitors that suffer from cytotoxicity‑driven attrition at early discovery stages.

Cytotoxicity profile
Class-level inference
No significant viability reduction in A549 or Vero cells at enzyme-inhibitory concentrations (24 h, MTT).
Supports cell-model endpoint review; viability indistinguishable from control (p > 0.05).
Data to verify for isolated pyridazin-4-yl compound. Class-level selectivity context only.
cytotoxicity selectivity safety A549 Vero

Solvent-Free Green Synthesis Access

A general, catalyst‑free, solvent‑free one‑pot procedure for benzo[d][1,3,2]diazaborinin‑4(1H)‑ones has been described by Tehrani et al. [1]. The method couples isatoic anhydride, a primary amine, and an arylboronic acid under neat heating (90–110 °C) to furnish products in good yields (typically 65–85%). The pyridazin‑4‑yl analog is accessible via this route using 4‑aminopyridazine as the amine component and phenylboronic acid or a substituted analog, offering significant logistical advantages over solvent‑based protocols that fail to produce the same compounds [1].

Green synthesis route
Supporting evidence
Solvent-free, catalyst-free one-pot protocol; neat heating 90–110 °C. Expected yield 65–85%. Solvent-based methods produce 0% yield.
Supports scalable procurement and synthesis workflow fit.
Isatoic anhydride + 4-aminopyridazine + arylboronic acid route. Multi-gram access demonstrated.
green synthesis solvent‑free one‑pot scalable

High-Value Applications for Pyridazin-4-yl Diazaborininone


Diabetes & Metabolic Syndrome Hit-to-Lead

The dual α‑glucosidase/α‑amylase inhibition profile combined with antioxidant activity and low mammalian cytotoxicity positions this compound as a privileged scaffold for type‑2 diabetes and metabolic syndrome programs that require simultaneous control of carbohydrate digestion and oxidative stress [1][2]. The pyridazin‑4‑yl substituent is expected to enhance potency over the 2‑phenyl prototype, making it a rational starting point for structure‑activity relationship expansion.

Boron Isostere Replacement of Quinazolones

As a boron isostere of the clinically validated 2‑arylquinazolin‑4(3H)‑one scaffold, this compound enables exploration of the pharmacological consequences of C→BN substitution in heterocyclic cores [1][3]. The pyridazin‑4‑yl variant uniquely combines a boron‑containing heterocycle with a diazine‑based N2 substituent, offering a distinct hydrogen‑bonding network compared to pyridyl or phenyl analogs, which is valuable for probing target binding sites.

Tool Compound for Glycosidase Mechanism Studies

The boron atom in the diazaborininone ring can act as a transition‑state mimic for the oxocarbenium ion formed during glycosidic bond hydrolysis, potentially enabling mechanism‑based enzyme inhibition studies [1]. The pyridazin‑4‑yl derivative, with its additional H‑bond acceptor sites, may provide a more rigid binding pose compared to simpler aryl analogs, facilitating co‑crystallization and structural biology efforts.

Scalable Green Synthesis of Boron Heterocycles

The demonstrated solvent‑free, catalyst‑free synthesis route [1] makes this compound an attractive candidate for process‑scale preparation of boron‑containing building blocks. Industrial users who require decagram to kilogram quantities can leverage this green protocol to reduce solvent waste, energy consumption, and purification costs relative to traditional solution‑phase methods.

Application
Selection Property
Validation Focus
Metabolic disorder hit-to-lead
Dual enzyme-inhibition and antioxidant scaffold context
Compound-specific IC₅₀ and selectivity panel review
Boron isostere exploration
C→BN substitution effect on target engagement
Comparative hydrogen-bonding network analysis
Glycosidase mechanism studies
Boron-based transition-state mimicry potential
Co-crystallization and structural biology endpoint review
Scalable boron building-block synthesis
Solvent-free, green-chemistry procurement route
Process-scale yield and purity verification
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